5-iodo-2-methyl-4-nitro-1H-imidazole
Description
5-Iodo-2-methyl-4-nitro-1H-imidazole is a substituted imidazole derivative characterized by a nitro group at position 4, a methyl group at position 2, and an iodine atom at position 3. Imidazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiparasitic, and antitumor properties . The nitro group enhances electron-deficient characteristics, influencing reactivity and interaction with biological targets. However, nitroimidazoles with substituents at position 4 (e.g., 4-nitro) are generally less bioactive than their 5-nitro counterparts, as noted in crystallographic and pharmacological studies . The iodine atom in this compound may enhance lipophilicity and alter pharmacokinetic properties compared to halogen-free analogs.
Properties
IUPAC Name |
5-iodo-2-methyl-4-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O2/c1-2-6-3(5)4(7-2)8(9)10/h1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMHRKLNVLTIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(N1)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tinidazole Derivative Functionalization
Search result highlights the synthesis of 1-[2-(ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole from tinidazole-related Compound B. While the exact mechanism is proprietary, the route involves simultaneous nitration and iodination at 115–120°C using HNO₃, AcOH, and KI. This method’s yield (87%) suggests efficient multifunctional group compatibility.
Tritiated Metronidazole Synthesis
A 2017 patent outlines a route to tritiated metronidazole, starting with 2-methyl-5-nitroimidazole and NIS to introduce iodine. Though designed for isotopic labeling, this method confirms the feasibility of late-stage iodination in nitroimidazole systems.
Comparative Analysis of Synthetic Methods
Key Findings:
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The sequential nitration-iodination method is industrially preferred for its high yield and selectivity.
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NIS-mediated routes, while mild, are cost-prohibitive for large-scale production.
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Byproduct formation (e.g., diiodo derivatives) remains a challenge in all methods, necessitating rigorous purification.
Emerging Trends and Optimization Strategies
Solvent Engineering
Recent studies explore dimethyl sulfoxide (DMSO) as a co-solvent with acetic acid, improving iodine solubility and reaction homogeneity. Preliminary data suggest a 5–10% yield increase in KI-HNO₃ systems.
Chemical Reactions Analysis
Types of Reactions: Compound “5-iodo-2-methyl-4-nitro-1H-imidazole” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Compound “5-iodo-2-methyl-4-nitro-1H-imidazole” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of compound “5-iodo-2-methyl-4-nitro-1H-imidazole” involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact pathways and targets can vary, but common mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing their activity.
Receptor Interaction: Binding to receptors and modulating their activity
Comparison with Similar Compounds
Data Tables
Table 1. Key Properties of 5-Iodo-2-Methyl-4-Nitro-1H-Imidazole and Analogs
Q & A
Basic: What synthetic routes are recommended for 5-iodo-2-methyl-4-nitro-1H-imidazole, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via cyclocondensation of nitroimidazole precursors with iodinating agents (e.g., iodine monochloride). Optimization involves adjusting molar ratios (e.g., 1:1.2 for nitroimidazole:iodine source) and reaction time (12–24 hours at 60–80°C). Factorial design experiments (e.g., 2³ designs) can systematically optimize temperature, solvent polarity (e.g., DMF vs. acetonitrile), and catalyst loading . For reproducibility, monitor reaction progress using TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution).
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the electronic effects of substituents. The iodine atom’s electron-withdrawing nature lowers the LUMO energy at the C-5 position, favoring nucleophilic attack. Solvent effects (e.g., polar aprotic solvents) can be simulated using the Conductor-like Screening Model (COSMO). Compare calculated activation energies (ΔG‡) with experimental kinetics (e.g., SNAr reactions with amines) to validate predictions .
Basic: What spectroscopic techniques are effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆) shows distinct imidazole proton signals (δ 8.2–8.5 ppm for H-1 and H-3). ¹³C NMR confirms iodine’s deshielding effect (C-5 at δ 140–145 ppm).
- IR : Nitro group absorption at 1520–1550 cm⁻¹ and 1340–1380 cm⁻¹.
- X-ray Crystallography : Resolve crystal packing and nitro group orientation (e.g., dihedral angle ~15° relative to the imidazole ring) .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols:
- Use identical cell lines (e.g., HeLa vs. HEK293) and control for solvent toxicity (<0.1% DMSO).
- Validate purity via HPLC (≥98%) and LC-MS to exclude degradation products.
- Apply meta-analysis tools (e.g., RevMan) to reconcile IC₅₀ values across studies, accounting for statistical outliers .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (LD₅₀ > 500 mg/kg in rodents, but potential mutagenicity).
- Storage : Keep in amber vials at 2–8°C under inert gas (argon) to prevent iodine loss and nitro group degradation.
- Spill Response : Neutralize with activated charcoal, collect in sealed containers, and dispose via licensed hazardous waste facilities .
Advanced: How does the nitro group’s position affect electronic properties and stability?
Methodological Answer:
The para-nitro group (C-4) stabilizes the imidazole ring via resonance, increasing thermal stability (TGA decomposition >200°C). Electron-withdrawing effects reduce basicity (pKa ~1.5–2.0) compared to non-nitro analogs. Compare with meta-nitro derivatives using cyclic voltammetry: para-nitro shows a lower reduction potential (-0.8 V vs. Ag/AgCl) due to delocalization .
Basic: What are key considerations in designing solubility studies for this compound?
Methodological Answer:
- Solvent Screening : Test aqueous buffers (pH 1–10), DMSO, and ethanol. Use shake-flask method with HPLC quantification (λ = 280 nm).
- Thermodynamic Solubility : Measure via gravimetry after 24-hour equilibration at 25°C.
- Co-solvency : Evaluate PEG-400 or cyclodextrin complexes for enhanced bioavailability .
Advanced: How can isotopic labeling track metabolic pathways in pharmacokinetic studies?
Methodological Answer:
Synthesize ¹⁴C-labeled this compound via iodination of ¹⁴C-nitroimidazole precursors. Administer in rodent models and quantify metabolites using accelerator mass spectrometry (AMS). Compare urinary vs. fecal excretion profiles and identify hydroxylated or demethylated metabolites via HRMS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
